
Diethyl (2-Pyrimidinylmethyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (2-Pyrimidinylmethyl)phosphonate is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a pyrimidine ring attached to a phosphonate group, making it a versatile molecule in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-Pyrimidinylmethyl)phosphonate typically involves the reaction of diethyl phosphite with a pyrimidine derivative under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate. This reaction is usually carried out in the presence of a base such as triethylamine and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or copper can enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
Diethyl (2-Pyrimidinylmethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can be substituted with different nucleophiles, such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reagents and conditions used .
科学的研究の応用
Diethyl (2-Pyrimidinylmethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Research is ongoing into its potential use as a drug candidate for treating diseases such as Alzheimer’s and certain types of cancer.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
作用機序
The mechanism of action of Diethyl (2-Pyrimidinylmethyl)phosphonate involves its interaction with specific molecular targets. For example, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the synaptic cleft. This action can have therapeutic effects in conditions where cholinesterase activity is dysregulated .
類似化合物との比較
Similar Compounds
- Diethyl (2-Pyridinylmethyl)phosphonate
- Diethyl (2-Thiazolylmethyl)phosphonate
- Diethyl (2-Imidazolylmethyl)phosphonate
Uniqueness
Diethyl (2-Pyrimidinylmethyl)phosphonate is unique due to its pyrimidine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in both research and industrial applications .
特性
分子式 |
C9H15N2O3P |
|---|---|
分子量 |
230.20 g/mol |
IUPAC名 |
2-(diethoxyphosphorylmethyl)pyrimidine |
InChI |
InChI=1S/C9H15N2O3P/c1-3-13-15(12,14-4-2)8-9-10-6-5-7-11-9/h5-7H,3-4,8H2,1-2H3 |
InChIキー |
VZEDJYBHLYBXBY-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CC1=NC=CC=N1)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


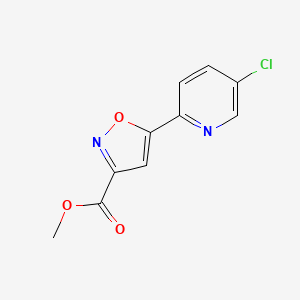
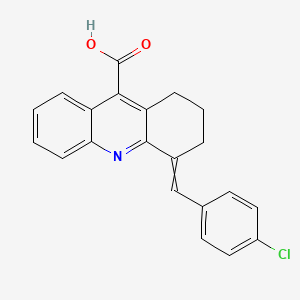
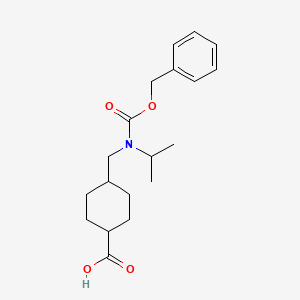
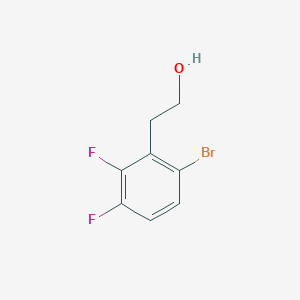
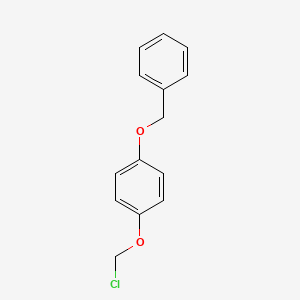
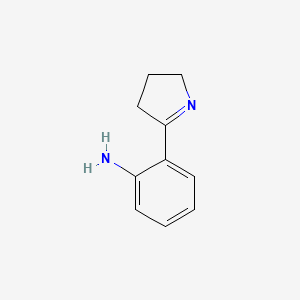
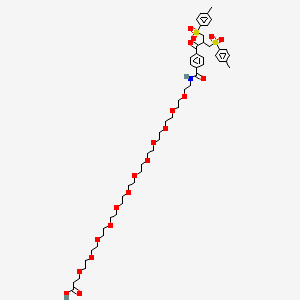
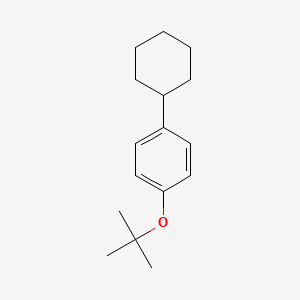
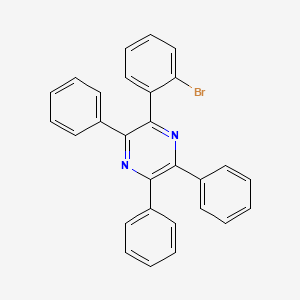
![5-Bromo-4-[4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13712702.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[phenylmethoxycarbonyl-(N-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid](/img/structure/B13712703.png)
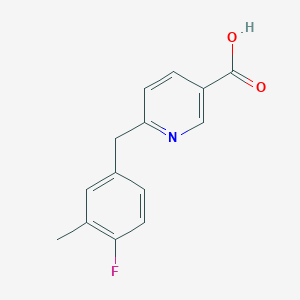

![6-(2-Nitrophenyl)-6-azaspiro[2.5]octane](/img/structure/B13712745.png)
